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Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK?9) is a key regulator of cholesterol
homeostasis.[1][2] By promoting the degradation of low-density lipoprotein receptors (LDLR),
PCSKO9 leads to elevated levels of circulating LDL cholesterol, a major risk factor for
atherosclerotic cardiovascular disease.[1][3] Naturally occurring loss-of-function variants in the
PCSK9 gene are associated with lower LDL cholesterol levels and a significantly reduced risk
of cardiovascular disease.[4][5] This has made PCSK9 a prime therapeutic target.

Gene editing technologies, particularly CRISPR-based base editors, offer the potential for a
"once-and-done" treatment by permanently inactivating the PCSK9 gene.[4] Base editors can
create precise single-nucleotide changes in the genome without inducing double-strand breaks,
which enhances the safety profile compared to traditional CRISPR-Cas9 nucleases.[5][6]
Adenine base editors (ABES), for instance, convert AT base pairs to G+C base pairs, and can
be programmed to introduce premature stop codons (nonsense mutations) into the coding
sequence of a target gene, effectively silencing its expression.[5][7][8]

This document provides detailed application notes and protocols for the use of FTT5, a novel
lipid-like nanoparticle (LLN) formulation, for the in vivo delivery of an adenine base editor
system to achieve targeted inactivation of the PCSK9 gene in hepatocytes.[9][10]
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Principle of the Method: FTT5-Delivered Adenine
Base Editing

The FTT5 system is a non-viral delivery platform designed for the efficient and safe delivery of
MRNA and guide RNA (gRNA) to the liver.[9][10][11] The lipid-like nanoparticles encapsulate
the mRNA encoding an advanced adenine base editor (e.g., ABE8e) and a synthetic gRNA
designed to target a specific site within the PCSK9 gene.

The process involves four key steps:

o Target Recognition: The FTT5 nanoparticles are taken up by hepatocytes. Inside the cell, the
MRNA is translated to produce the ABE protein, which then complexes with the gRNA. This
ribonucleoprotein complex scans the genome for the target sequence in the PCSK9 gene,
guided by the gRNA.[12]

» DNA Deamination: Upon binding to the target sequence, the ABE unwinds the DNA, and the
TadA deaminase domain catalyzes the conversion of a target adenine (A) to inosine () within
the editing window.[8][12]

» DNA Repair and Replication: The cell's replication machinery reads inosine as guanine (G).

[8]

e Permanent Gene Inactivation: During subsequent rounds of DNA replication, a G is
incorporated opposite the original I, completing the AT to G+C conversion. When targeted to
a specific codon (e.g., creating a G from an Ain a TGG codon for tryptophan), this can
introduce a premature stop codon (TGA), leading to nonsense-mediated decay of the
PCSK9 mRNA and a durable reduction in circulating PCSK?9 protein.

Below is a diagram illustrating the mechanism of FTT5-mediated adenine base editing of the
PCSK9 gene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. In vivo genome and base editing of a human PCSK9 knock-in hypercholesterolemic
mouse model - PMC [pmc.ncbi.nim.nih.gov]

o 3. PCSKQ Inhibitors in the Management of Cardiovascular Risk: A Practical Guidance - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. gwern.net [gwern.net]
» 5. ahajournals.org [ahajournals.org]

e 6. In Vivo Base Editing of PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) as a
Therapeutic Alternative to Genome Editing - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. blog.addgene.org [blog.addgene.org]
e 8. synthego.com [synthego.com]

» 9. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing - PMC
[pmc.ncbi.nlm.nih.gov]

e 10. researchgate.net [researchgate.net]
e 11. drugtargetreview.com [drugtargetreview.com]

e 12. Unlocking the secrets of ABEs: the molecular mechanism behind their specificity - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for FTT5-Mediated
PCSK9 Gene Base Editing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15073588#using-ftt5-for-pcsk9-gene-base-editing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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